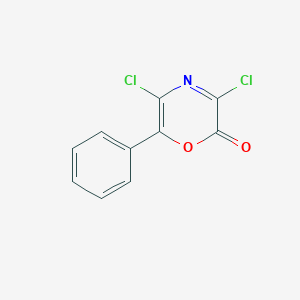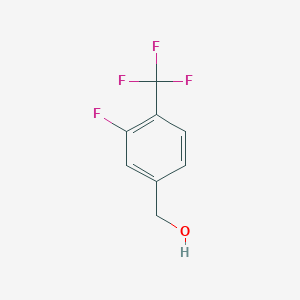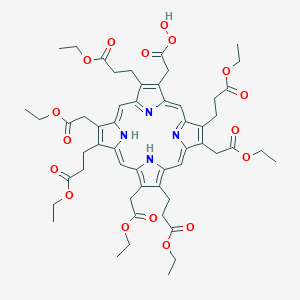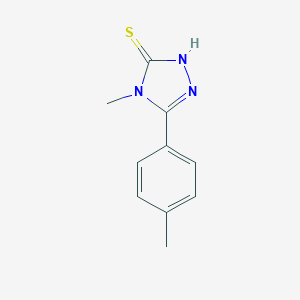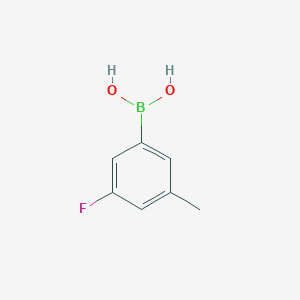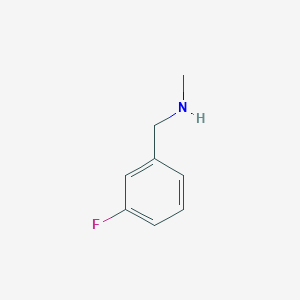![molecular formula C19H27IO B151588 (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 32138-69-5](/img/structure/B151588.png)
(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Descripción general
Descripción
The compound “(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol” is a chemical compound with the molecular formula C19H27IO . It is also known by other names such as 17-Iodoandrosta-5,16-dien-3beta-ol .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopenta[a]phenanthren-3-ol core, which is a common structural motif in many natural products and pharmaceuticals . The compound also contains an iodine atom at the 17-position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 398.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on similar compounds, such as the study by Zhou, Huang, Zhang, Wang, and Huang (2015), focuses on the crystal structure of steroidal systems. These studies, including the analysis of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate and similar compounds, help in understanding the molecular conformations and intermolecular interactions that are crucial for pharmaceutical applications and material science (Zhou et al., 2015).
Medicinal Chemistry
Ketuly, Hadi, Khaledi, and Tiekink (2010) examined compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate, focusing on their molecular orientations and potential interactions in the crystal. These studies contribute to understanding the structural basis for the biological activity of steroidal compounds, which is essential in medicinal chemistry and drug design (Ketuly et al., 2010).
Antimicrobial and Antitumor Activities
Shaheen, Ali, Rosario, and Shah (2014) explored the synthesis of triorganotin(IV) derivatives of sodium deoxycholate, closely related to the compound . Their research focused on the antimicrobial and antitumor activities of these compounds, highlighting the potential therapeutic applications of steroidal derivatives in treating infections and cancers (Shaheen et al., 2014).
Interaction with Biological Systems
In 2011, Skariyachan et al. conducted computer-aided screening and evaluation of herbal therapeutics against MRSA infections. They examined compounds, including β-sitosterol, which is structurally related to the compound . Such studies are crucial in discovering new therapeutic agents and understanding how steroidal compounds interact with biological systems, particularly in combating antibiotic-resistant bacteria (Skariyachan et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJEYGWSNDRGN-USOAJAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454083 | |
| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
CAS RN |
32138-69-5 | |
| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is 17-Iodoandrosta-5,16-dien-3beta-ol a compound of interest in the development of novel anti-androgen therapies?
A1: 17-Iodoandrosta-5,16-dien-3beta-ol serves as a crucial synthetic precursor in the development of novel anti-androgen therapies. [] Specifically, the study utilized this compound in a palladium-catalyzed cross-coupling reaction with tributylstannyl diazines to synthesize steroidal C-17 pyrazines. [] This class of compounds, including those derived from 17-Iodoandrosta-5,16-dien-3beta-ol, exhibited promising activity as both inhibitors of the CYP17 enzyme (responsible for androgen biosynthesis) and antagonists of the androgen receptor (AR). [] By blocking both androgen production and activity, these compounds offer a multi-pronged approach to treat prostate cancer, which relies heavily on androgens for growth.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



